molecular formula C18H20N4O4 B2409287 N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923233-43-6

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2409287
CAS RN: 923233-43-6
M. Wt: 356.382
InChI Key: YDSQCXGDEOWVPU-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, expected to have improved hypertensive activity (Kumar & Mashelker, 2007).

Crystal Structure and Tautomerism Studies

  • Studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines revealed insights into their crystal structures and tautomerism, contributing to our understanding of these types of compounds (Quiroga et al., 1999).

Parallel Solution-Phase Synthesis

  • Research on bis-enaminone-based parallel solution-phase synthesis has led to a library of dihydropyridines, contributing to the field of organic chemistry and synthesis methods (Baškovč et al., 2009).

Utility in Heterocyclic Synthesis

  • Enaminonitriles have been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in heterocyclic synthesis (Fadda et al., 2012).

Cycloaddition in Synthesis

  • The use of [3+2] cycloaddition in synthesizing isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored, contributing to synthetic methodology (Rahmouni et al., 2014).

Anticancer and Anti-5-lipoxygenase Agents

  • A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, showing the biomedical applications of these compounds (Rahmouni et al., 2016).

Structural Modifications and Supramolecular Aggregation

  • Research on structural modifications of thiazolo[3,2-a]pyrimidines provided insights into their conformational features and supramolecular aggregation, contributing to the field of crystallography and molecular design (Nagarajaiah & Begum, 2014).

Cytotoxic Heterocyclic Compounds

  • Propenone derivatives were used in the synthesis of cytotoxic heterocyclic compounds, showing the potential of these compounds in medicinal chemistry (Mansour et al., 2020).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-21-10-13(17(23)19-9-15(25-2)26-3)16-14(11-21)18(24)22(20-16)12-7-5-4-6-8-12/h4-8,10-11,15H,9H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSQCXGDEOWVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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